Lidocaine Hydrochloride

Catalog No.
S651772
CAS No.
6108-05-0
M.F
C14H23ClN2O
M. Wt
270.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lidocaine Hydrochloride

CAS Number

6108-05-0

Product Name

Lidocaine Hydrochloride

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H

InChI Key

IYBQHJMYDGVZRY-UHFFFAOYSA-N

SMILES

Array

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide, 2-2EtN-2MePhAcN, Dalcaine, Lidocaine, Lidocaine Carbonate, Lidocaine Carbonate (2:1), Lidocaine Hydrocarbonate, Lidocaine Hydrochloride, Lidocaine Monoacetate, Lidocaine Monohydrochloride, Lidocaine Monohydrochloride, Monohydrate, Lidocaine Sulfate (1:1), Lignocaine, Octocaine, Xylesthesin, Xylocaine, Xylocitin, Xyloneural

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

The exact mass of the compound Lidocaine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lidocaine Hydrochloride (CAS 6108-05-0) is the protonated salt form of the benchmark amino amide local anesthetic and antiarrhythmic agent. Characterized by a pKa of approximately 7.9 and a melting point of 73–77°C, this compound is engineered specifically to overcome the severe aqueous insolubility of its free base counterpart [1]. In industrial and pharmaceutical procurement, Lidocaine Hydrochloride is the standard precursor for aqueous injectables, topical hydrogels, and ophthalmic solutions due to its rapid onset of action, highly stable amide linkage, and reliable processability in hydrophilic matrices [2]. Its well-defined physicochemical profile ensures predictable dissolution kinetics and batch-to-batch reproducibility in large-scale manufacturing workflows, making it a foundational material in formulation science[1].

Substituting Lidocaine Hydrochloride with generic alternatives or closely related analogs introduces critical failures in formulation stability and clinical performance. Replacing it with Lidocaine free base leads to immediate precipitation in aqueous physiological buffers (pH 7.4) and poor release profiles in hydrophilic ointments, as the non-ionized base is highly lipophilic and practically insoluble in water [1]. Substitution with ester-type anesthetics like Procaine Hydrochloride compromises manufacturing flexibility, as ester linkages are susceptible to rapid hydrolysis and cannot withstand standard thermal sterilization (autoclaving) [2]. Furthermore, utilizing longer-acting amides such as Bupivacaine Hydrochloride to extend duration drastically alters the safety profile, introducing a slower onset of action and up to four times the cardiotoxicity due to prolonged binding at myocardial sodium channels[3].

Aqueous Solubility and Hydrophilic Matrix Release (vs. Lidocaine Free Base)

The salt formation of Lidocaine Hydrochloride fundamentally alters its solubility and release kinetics compared to the free base. In comparative in vitro release studies from polyethylene glycol (PEG) ointment bases over 6 hours, Lidocaine Hydrochloride demonstrated significantly greater cumulative drug release than Lidocaine free base [1]. The free base is highly lipophilic and practically insoluble in water, leading to poor diffusion into aqueous media, whereas the protonated hydrochloride salt is freely soluble, preventing flocculation and ensuring stable, high-concentration stock solutions [1].

Evidence DimensionAqueous solubility and cumulative release in hydrophilic media
Target Compound DataHighly water-soluble; superior cumulative release from PEG ointments over 6 hours
Comparator Or BaselineLidocaine free base (practically insoluble in water; restricted diffusion in aqueous media)
Quantified DifferenceSubstantially higher aqueous solubility and accelerated release kinetics
ConditionsIn vitro drug release from PEG-based ointments into aqueous diffusion media

Procurement of the hydrochloride salt is mandatory for formulating stable aqueous injectables and hydrophilic topical hydrogels without precipitation.

Hydrolytic Stability and Thermal Sterilization Compatibility (vs. Procaine Hydrochloride)

The chemical structure of Lidocaine Hydrochloride features a robust amide linkage, offering superior stability compared to ester-type anesthetics like Procaine Hydrochloride. Lidocaine Hydrochloride solutions are highly resistant to acid or alkaline hydrolysis and can be repeatedly autoclaved at 15 PSI and 121°C for 15 minutes without degradation [1]. In contrast, ester-based comparators like Procaine are readily hydrolyzed in aqueous environments and by plasma esterases, strictly limiting their shelf-life and preventing the use of standard terminal heat sterilization protocols [2].

Evidence DimensionResistance to hydrolysis and autoclave compatibility
Target Compound DataStable under repeated autoclaving (121°C, 15 minutes, 15 PSI)
Comparator Or BaselineProcaine Hydrochloride (ester linkage susceptible to rapid hydrolysis; incompatible with repeated autoclaving)
Quantified DifferenceComplete resistance to esterase-like hydrolysis and thermal degradation under standard sterilization
ConditionsAqueous solution sterilization at 121°C and 15 PSI

Enables cost-effective terminal heat sterilization during manufacturing, eliminating the need for complex and expensive aseptic processing required for ester-type anesthetics.

Onset of Action and Cardiotoxicity Profile (vs. Bupivacaine Hydrochloride)

Lidocaine Hydrochloride provides a critical balance of rapid onset and lower systemic toxicity compared to longer-acting amides. Due to its lower pKa (7.8–7.9) and lower lipid solubility, Lidocaine Hydrochloride achieves an onset of action in under 2 to 3 minutes [1]. Conversely, Bupivacaine Hydrochloride (pKa 8.1) requires 6 to 10 minutes for onset and exhibits up to four times the cardiotoxicity [2]. Bupivacaine binds to myocardial sodium channels with higher affinity and dissociates significantly slower than Lidocaine, increasing the risk of severe arrhythmias [1].

Evidence DimensionOnset time and relative cardiotoxicity
Target Compound Data<2 to 3 minutes onset; rapid dissociation from cardiac sodium channels
Comparator Or BaselineBupivacaine Hydrochloride (6 to 10 minutes onset; 4x higher cardiotoxicity)
Quantified Difference~3-5 minutes faster onset and 75% lower relative cardiotoxicity risk
ConditionsPeripheral nerve block and systemic absorption models

Essential for emergency medicine and short-duration outpatient procedures where rapid onset and a wide safety margin against cardiac depression are primary purchasing criteria.

Terminal Sterilization of Aqueous Injectables

Because Lidocaine Hydrochloride's amide linkage is highly resistant to acid and alkaline hydrolysis, it is the preferred active pharmaceutical ingredient (API) for injectable formulations that undergo terminal heat sterilization. Unlike ester-type anesthetics, it can withstand repeated autoclaving at 121°C, streamlining large-scale aseptic manufacturing workflows [1].

Hydrophilic Topical Ointments and Hydrogels

The high aqueous solubility of the protonated hydrochloride salt makes it the optimal choice for PEG-based ointments and aqueous hydrogels. It ensures rapid, predictable drug release into physiological media, avoiding the flocculation and restricted diffusion associated with the lipophilic free base [2].

Rapid-Onset Outpatient Anesthetic Formulations

In dental and minor surgical applications, formulations require a rapid onset of action without severe cardiac risks. Lidocaine Hydrochloride's specific pKa allows for an onset time of under 3 minutes, making it the procurement standard over Bupivacaine for short-duration procedures where minimizing cardiotoxicity and patient wait time is critical [3].

Physical Description

Dry Powder

Color/Form

Needles from benzene or alcohol
Yellow needles from water
White or slightly yellow, crystalline powde

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.1498911 Da

Monoisotopic Mass

270.1498911 Da

Boiling Point

159-160 °C at 2.00E+00 mm Hg
BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg
181 °C

Heavy Atom Count

18

Odor

Characteristic odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

68 °C
68.5 °C

UNII

EC2CNF7XFP

Related CAS

137-58-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.13%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lidocaine is an anesthetic of the amide group indicated for production of local or regional anesthesia by infiltration techniques such as percutaneous injection and intravenous regional anesthesia by peripheral nerve block techniques such as brachial plexus and intercostal and by central neural techniques such as lumbar and caudal epidural blocks.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics; Local Anesthetics

Therapeutic Uses

Anesthetics, Local; Anti-Arrhythmia Agents; Voltage-Gated Sodium Channel Blockers
Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/
Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/
Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/
For more Therapeutic Uses (Complete) data for LIDOCAINE (21 total), please visit the HSDB record page.

Pharmacology

Lidocaine Hydrochloride is the hydrochloride salt from of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. Lidocaine hydrochloride also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction.
Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.
Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.
Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.
Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6108-05-0

Absorption Distribution and Excretion

In general, lidocaine is readily absorbed across mucous membranes and damaged skin but poorly through intact skin. The agent is quickly absorbed from the upper airway, tracheobronchial tree, and alveoli into the bloodstream. And although lidocaine is also well absorbed across the gastrointestinal tract the oral bioavailability is only about 35% as a result of a high degree of first-pass metabolism. After injection into tissues, lidocaine is also rapidly absorbed and the absorption rate is affected by both vascularity and the presence of tissue and fat capable of binding lidocaine in the particular tissues. The concentration of lidocaine in the blood is subsequently affected by a variety of aspects, including its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion. Subsequently, the systemic absorption of lidocaine is determined by the site of injection, the dosage given, and its pharmacological profile. The maximum blood concentration occurs following intercostal nerve blockade followed in order of decreasing concentration, the lumbar epidural space, brachial plexus site, and subcutaneous tissue. The total dose injected regardless of the site is the primary determinant of the absorption rate and blood levels achieved. There is a linear relationship between the amount of lidocaine injected and the resultant peak anesthetic blood levels. Nevertheless, it has been observed that lidocaine hydrochloride is completely absorbed following parenteral administration, its rate of absorption depending also on lipid solubility and the presence or absence of a vasoconstrictor agent. Except for intravascular administration, the highest blood levels are obtained following intercostal nerve block and the lowest after subcutaneous administration. Additionally, lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion.
The excretion of unchanged lidocaine and its metabolites occurs predominantly via the kidney with less than 5% in the unchanged form appearing in the urine. The renal clearance is inversely related to its protein binding affinity and the pH of the urine. This suggests by the latter that excretion of lidocaine occurs by non-ionic diffusion.
The volume of distribution determined for lidocaine is 0.7 to 1.5 L/kg. In particular, lidocaine is distributed throughout the total body water. Its rate of disappearance from the blood can be described by a two or possibly even three-compartment model. There is a rapid disappearance (alpha phase) which is believed to be related to uptake by rapidly equilibrating tissues (tissues with high vascular perfusion, for example). The slower phase is related to distribution to slowly equilibrating tissues (beta phase) and to its metabolism and excretion (gamma phase). Lidocaine's distribution is ultimately throughout all body tissues. In general, the more highly perfused organs will show higher concentrations of the agent. The highest percentage of this drug will be found in skeletal muscle, mainly due to the mass of muscle rather than an affinity.
The mean systemic clearance observed for intravenously administered lidocaine in a study of 15 adults was approximately 0.64 +/- 0.18 L/min.
Binding of lidocaine to plasma proteins is variable and concentration dependent. At concentrations of 1-4 ug/mL, the drug is approximately 60-80% bound to plasma proteins. Lidocaine is partially bound to a1-acid glycoprotein (a1-AGP), and the extent of binding to a1-AGP depends on the plasma concentration of the protein. In patients with myocardial infarction, increases in plasma a1-AGP concentration are associated with increased lidocaine binding and increased total plasma concentrations of the drug, but only small increases in plasma concentration of free drug; these changes in a1-AGP concentration and lidocaine binding are believed to account in part for accumulation of the drug observed in patients with myocardial infarction receiving prolonged infusions.
The volume of distribution is decreased in patients with congestive heart failure and increased in patients with liver disease.
Lidocaine is widely distributed into body tissues. After an IV bolus, there is an early, rapid decline in plasma concentrations of the drug, principally associated with distribution into highly perfused tissues such as the kidneys, lungs, liver, and heart, followed by a slower elimination phase in which metabolism and redistribution into skeletal muscle and adipose tissue occur. Lidocaine has a high affinity for fat and adipose tissue. As plasma concentrations of the drug fall, the diffusion gradient from tissue to blood increases and the lidocaine that initially entered the highly perfused tissues and fat diffuses back into the blood.
Plasma lidocaine concentrations of approximately 1-5 ug/mL are required to suppress ventricular arrhythmias. Toxicity has been associated with plasma lidocaine concentrations greater than 5 ug/mL. Following IV administration of a bolus dose of 50-100 mg of lidocaine hydrochloride, the drug has an onset of action within 45-90 seconds and a duration of action of 10-20 minutes. If an IV infusion is begun without an initial bolus dose, the attainment of therapeutic plasma concentrations is relatively slow. For example, therapeutic plasma concentrations are achieved in 30-60 minutes after the start of a continuous infusion of 60-70 ug/kg per minute when no loading dose is given. Plasma concentrations of 1.5-5.5 ug/mL have been reported to be maintained with an initial IV bolus of 1.5 mg/kg followed by infusion of 50 ug/kg per minute in patients with heart disease.
For more Absorption, Distribution and Excretion (Complete) data for LIDOCAINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. Route of Elimination: Lidocaine and its metabolites are excreted by the kidneys. Half Life: 109 minutes

Associated Chemicals

Lidocaine hydrochloride; 73-78-9

Wikipedia

Lidocaine
Triazolam

Drug Warnings

WARNING: Life-threatening and fatal events in infants and young children. Postmarketing cases of seizures, cardiopulmonary arrest, and death in patients under the age of 3 years have been reported with use of Xylocaine 2% Viscous Solution when it was not administered in strict adherence to the dosing and administration recommendations. In the setting of teething pain, Xylocaine 2% Viscous Solution should generally not be used. For other conditions, the use of the product in patients less than 3 years of age should be limited to those situations where safer alternatives are not available or have been tried but failed. To decrease the risk of serious adverse events with use of Xylocaine 2% Viscous Solution, instruct caregivers to strictly adhere to the prescribed dose and frequency of administration and store the prescription bottle safely out of reach of children.
Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.
The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.
Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.
For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours. Because of the rapid rate at which lidocaine hydrochloride is metabolized, any condition that affects liver function may alter lidocaine HCl kinetics. The half-life may be prolonged two-fold or more in patients with liver dysfunction.
... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.
... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.
Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...
Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.
The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared by acylation of 2,6-dimethylaniline with chloroacetyl chloride and subsequent reaction with diethylamine.
By action of diethylamine on chloroacetylxylidide.
Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)
... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

DETERMINATION OF LIDOCAINE BY HPLC.
Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.
A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

QUANTIFICATION OF LIDOCAINE AND SEVERAL METABOLITES UTILIZING CHEMICAL IONIZATION MS AND STABLE ISOTOPE LABELING IN HUMAN PLASMA AND URINE SAMPLES.
A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.
GLC ASSAY FOR LIDOCAINE IN PLASMA.
The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Lidocaine hydrochloride injections and commercially available solutions of the drug in 5% dextrose should be stored at 25 °C but may be exposed to temperatures up to 40 °C; the injection and solutions should not be frozen, and the solutions should be protected from excessive heat.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

EMLA cream is a topical formulation based upon the eutectic mixture of lidocaine and prilocaine and is used in clinical settings to produce local analgesia after application under occlusive dressing. A blanching reaction has been reported to occur locally after application, but it is not clear whether this reaction is caused by the anesthetic mixture, by the vehicle or the occlusion. This blanching reaction was studied in 50 healthy volunteers in a double-blind randomized assay: EMLA versus placebo, under occlusive dressing for 1 hr, each subject being his own control. 33 Cases (66%) of blanching after application of EMLA cream were observed versus 3 cases (6%) after placebo, this difference being highly significant. Blanching was observed without delay, after removal of the dressing, and was very transient, disappearing in less than 3 hr in all cases. It is concluded that the blanching reaction is (1) frequent but very transient, and (2) determined by the anesthetic mixture included in EMLA cream and not by the vehicle alone, nor by the occlusion, since it is not found with the placebo. The precise mechanism of this reaction is unknown.
Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.
Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.
PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.
For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available solutions of lidocaine hydrochloride in 5% dextrose usually are stable for 18 months after the date of manufacture. Commercially available solutions of lidocaine hydrochloride in 5% dextrose may be provided in plastic containers.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Effect of adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia vs general anesthesia only on plasma and cerebrospinal fluid pro-inflammatory cytokine concentrations in patients with cerebral aneurysm: a randomized controlled trial

Marijana Matas, Vlatka Sotošek, Ana Kozmar, Robert Likić, Goran Mrak, Bálint Nagy, Ante Sekulić
PMID: 34472736   DOI:

Abstract

To compare the effect of adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia vs general anesthesia only on pro-inflammatory cytokine concentrations in patients with non-ruptured brain aneurysms undergoing elective open surgery.
This parallel, randomized, controlled, open-label trial was conducted at Clinical Hospital Center Zagreb between March 2019 and March 2020. At the beginning of anesthesia, lidocaine group received 40 mg of 2% lidocaine for laryngotracheal topical anesthesia and 4 mg/kg for the scalp block. Control group underwent general anesthesia only. Plasma concentrations of IL-6, TNF-α, and IL-1β were measured before anesthesia (S0); at the incision (S1); at the end of surgery (S2); 24 hours postoperatively (S3). Cerebrospinal fluid (CSF) cytokine concentrations were measured at the incision (L1) and the end of surgery (L2).
Forty patients (each group, 20) were randomized; 37 were left in the final analysis. IL-6 plasma concentrations increased significantly compared with baseline at S3 in lidocaine group, and at S2 and S3 in control group. In both groups, changes in TNF-α and IL-1β were not significant. CSF cytokine concentrations in lidocaine group did not change significantly; in control group IL-6 and IL-1β were significantly higher at L2 than at L1. CSF IL-6 in control group significantly increased at L2, but TNF-α and IL-1β did not. No differences in clinical outcome and complication rates were observed.
Adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia might attenuate CSF IL-6 concentration increase in patients with brain aneurysm.


Lidocaine for Reduction of Pain Induced by Propofol in a Tertiary Care Hospital: A Descriptive Cross-sectional Study

Binam Ghimire, Man Bahadur Chand
PMID: 34508534   DOI: 10.31729/jnma.5796

Abstract

Propofol is the most frequently used anaesthetic agent. Despite various anaesthetic benefits, propofol is not without side effects, pain on injection being the most common adverse effect. This study aimed to find the grade of pain reduced due to the injection of propofol after administration of lidocaine.
A descriptive cross-sectional study was conducted from March 2015 to August 2015 in the operating theatre in a tertiary care hospital after taking ethical clearance with an ethical clearance from the Institutional Review Committee. A total of 64 participants fulfilling all inclusion criteria of both gender, age ranged from 16-65 years of American Society of Anesthesiologists physical status I and II ready for elective surgery under general anaesthesia with propofol pretreated with 60mg lidocaine with venous occlusion for one minute were observed. The pain was graded by the four-point scale (0=none, 1=mild, 2=moderate, 3=severe). Haemodynamic variables were measured until just before intubation.
In patients pretreated with lidocaine, no pain 56 (87.5%), mild pain 8 (12.5%) and moderate pain 0 (0%) were observed.
The grade of pain during injection of propofol was reduced in more than three-fourth of the patients after administration of pre-anaesthetic drug-like lidocaine.


Comparison between Topical and Injection Anesthetics on Pain Related to Orthodontic Miniscrew Placement: A Split-mouth Study

Manal A Al-Melh, Hanan Badr, Lars Andersson
PMID: 34393120   DOI:

Abstract

The aims of this study were to compare the anesthetic effect of a lidocaine/prilocaine (L/P) topical anesthetic with placebo on pain from needle sticks and to compare the anesthetic effect of the L/P topical anesthetic with an infiltrative anesthetic on pain from orthodontic miniscrew placement.
Pain elimination was analyzed from two interventions: (a) needle stick and (b) miniscrew insertion. When assessing pain from needle stick, one side of the mandible received 2.5% lidocaine/2.5% prilocaine topical anesthetic, and the other side received placebo. When evaluating pain from miniscrew placement, one side of the mandible received L/P topical anesthetic and the other side received infiltrative anesthetic. The findings were recorded on a Visual Analogue Scale after needle stick and after miniscrew placement. Subjective assessment was analyzed by a questionnaire.
The L/P topical anesthetic significantly eliminated the pain from needle stick (Mann-Whitney test of medians, 29.0 vs 0.0, respectively,
<0.001). However, the injection anesthetic eliminated the pain from the miniscrew placement better than the L/P topical anesthetic (Mann-Whitney test of medians, 0.0 vs 5.5, respectively,
<0.001). Eighty percent of the subjects felt more comfortable with L/P topical anesthetic than injection anesthetic. Pain from needle stick pain was reported to be the most uncomfortable part of the study.
The L/P topical anesthetic efficiently eliminated pain from needle stick. The L/P topical anesthetic did not completely eliminate pain from miniscrew placement as the injection anesthesia, but it did reduce pain to tolerable levels.
L/P topical anesthetics can significantly eliminate pain from needle stick injections, and L/P topical anesthetics can reduce pain from orthodontic miniscrew placement to tolerable levels.


[Local anesthesia in children younger than 4 years in dentistry: state of the question]

O V Gulenko, Yu L Vasil'ev
PMID: 34357739   DOI: 10.17116/stomat2021100041117

Abstract

The article is a review of modern literature and an analysis of the legal framework regarding the use of local anesthetics in children under 4 years of age. There is a discussion of the validity of the off-label principle. In the domestic and foreign literature, there are publications highlighting the use of drugs based on 4% articaine in children under 4 years old, despite age-related contraindications according to the instructions. It is necessary to pay special attention to the regulatory status of the instructions for the medical use of the medicinal product. Summarizing the presented arguments, we can talk about the available spectrum of clinical studies, meta-analyzes and RCT data on the use of articaine in dental practice in children under 4 years of age, which indicates its effectiveness and is considered a safe alternative to lidocaine for use. in children of all ages.


Effect of perioperative intravenous lidocaine on postoperative outcomes in patients undergoing resection of colorectal cancer: a protocol for systematic review and meta-analysis

Wentao Ji, Xiaoting Zhang, Guolin Sun, Xiandong Wang, Jia Liu, Jinjun Bian, Lulong Bo
PMID: 34426465   DOI: 10.1136/bmjopen-2021-048803

Abstract

Techniques using local anaesthetics provide high-quality analgesia, while the anti-inflammatory properties of these drugs may represent an additional advantage. Perioperative intravenous lidocaine has shown positive effects not only on postoperative pain but also on bowel function and duration of hospital stay, due to its analgesic, anti-inflammatory and opioid-sparing effects. However, these potential benefits are not well established in patients undergoing resection with colorectal cancer. This research aims to determine the effect of perioperative intravenous lidocaine on postoperative outcomes in patients undergoing resection of colorectal cancer.
PubMed, Embase, Web of Science, CNKI, SinoMed and WanFang Data databases were electronically retrieved to include the randomised controlled trials comparing perioperative intravenous lidocaine with placebo infusion in patients undergoing resection of colorectal cancer before August 2021. Registers of clinical trials, potential grey literature and abstracts from conferences will also be searched. Two reviewers will screen literature, extract data and assess risk of bias of studies included independently. The primary outcome variable will be long-term survival outcome, tumour recurrence and metastasis rate, and restoration of intestinal function. The secondary outcome variables will consist of the severity of postoperative pain at 4, 12, 24 and 48 hours after surgery, the incidence of postoperative nausea and vomiting, and the length of hospital stay. A meta-analysis will be performed using RevMan V.5.4 software provided by the Cochrane Collaboration and Stata V.12.0. subgroup and sensitivity analyses will be conducted.
Because the data used for this systematic review will be exclusively extracted from published studies, ethical approval and informed consent of patients will not be required. The systematic review will be published in a peer-reviewed journal, presented at conferences and shared on social media platforms.
CRD42020216232.


Comparative evaluation of anesthetic efficacy of inferior alveolar nerve block and inferior alveolar nerve block plus buccal or lingual infiltration using articaine in mandibular molars with irreversible pulpitis: a preliminary prospective randomized single-blind clinical trial

Farzaneh Afkhami, Salma Pirmoazen, Adel Ardestani, Mohammad Javad Kharrazi Fard
PMID: 34369941   DOI: 10.3290/j.qi.b1864321

Abstract

This study was designed as a prospective randomized single-blind clinical trial to compare the anesthetic efficacy of inferior alveolar nerve block (IANB), IANB plus buccal infiltration, and IANB plus lingual infiltration of 4% articaine with 1:100,000 epinephrine in mandibular molars with irreversible pulpitis.
Sixty healthy volunteers who had a first or second mandibular molar diagnosed with irreversible pulpitis participated in the present study. This study was composed of three arms for the first molar and three arms for the second molar. Subjects in test arm A received two IANB injections (3.6 mL). Subjects in test arm B received 1.8 mL IANB injection plus 1.8 mL buccal infiltration. Subjects in test arm C received 1.8 mL IANB injection plus 1.8 mL lingual infiltration. Articaine (4%) with 1:100,000 epinephrine was used for all injections. The subject's pain during access preparation and pulp extirpation was recorded on the Heft-Parker visual analog scale. Success was defined as "none" or "mild" pain during treatment. Kruskal-Wallis test was used to compare pain categories in three groups of interventions for each mandibular molar.
IANB with a supplemented buccal infiltration provided more success than IANB alone or IANB plus lingual infiltration, in first molars (P = .019). There were no significant differences between the three injection techniques in second molars (P = .795).
Adding a supplemental buccal infiltration to a standard IANB was more successful in providing pain-free treatment for patients experiencing irreversible pulpitis in mandibular first molars.


[Unexplained cyanosis in two newborns: neonatal methemoglobinemia after maternal perineal infiltration of prilocaine]

Bernice V Wieland, Alex Leijten, Hylke H A C M van der Heijden, Rafli van de Laar, Fia Ten Brink, Nicole O Alers
PMID: 34346590   DOI:

Abstract

Methemoglobinemia is a rare cause of neonatal cyanosis in the newborn. It is considered a medical emergency. Failure of recognition or appropriated treatment could result in serious disease and neonatal death. Neonatal methemoglobinemia can be caused by both hereditary and acquired factors.
We present two cases of newborns who developed severe cyanosis a few hours after birth due to methemoglobinemia. This was thought to be related to the local maternal perineal infiltration of prilocaine during childbirth. Though rare, prilocaine is the most potent agent to induce methemoglobinemia compared to other local aneasthetics. After intravenous administration of methylene blue, both newborns fully recovered.
Neonatal methemoglobinemia is a rare and potentially fatal complication of local anesthetics, particularly prilocaine, administered to the mother during childbirth. Midwives, obstetricians, gynecologists and pediatricians should be aware of this complication. The use of other local anesthetics, including lidocaine, should be considered.


Lidocaine: A Local Anesthetic, Its Adverse Effects and Management

Entaz Bahar, Hyonok Yoon
PMID: 34440986   DOI: 10.3390/medicina57080782

Abstract

The most widely used medications in dentistry are local anesthetics (LA), especially lidocaine, and the number of recorded adverse allergic responses, particularly of hazardous responses, is quite low. However, allergic reactions can range from moderate to life-threatening, requiring rapid diagnosis and treatment. This article serves as a review to provide information on LA, their adverse reactions, causes, and management.


French guidelines for neuropathic pain: An update and commentary

X Moisset, D Bouhassira, N Attal
PMID: 34332778   DOI: 10.1016/j.neurol.2021.07.004

Abstract

Neuropathic pain remains a significant unmet need. French recommendations were updated in 2020. The goal of this minireview is to provide an update on these published guidelines. Despite newer relevant studies, our proposed algorithm remains relevant. First-line treatments include serotonin-noradrenaline reuptake inhibitors (duloxetine and venlafaxine), gabapentin and tricyclic antidepressants, topical lidocaine and transcutaneous electrical nerve stimulation being specifically proposed for focal peripheral neuropathic pain. Second-line treatments include pregabalin (such position being confirmed by newer studies), tramadol, combinations and psychotherapy as add on, high-concentration capsaicin patches and botulinum toxin A being proposed specifically for focal peripheral neuropathic pain. Third-line treatments include high-frequency repetitive transcranial magnetic stimulation of the motor cortex, spinal cord stimulation and strong opioids (in the lack of alternative). Disseminating these recommendations and ensuring that they are well accepted by French practitioners will be necessary to optimize neuropathic pain management in real life.


The PATCH trial: efficacy and safety of 5% lidocaine-medicated plaster for the treatment of patients with trigeminal neuralgia: a study protocol for a multicentric, double-blind, enriched enrolment randomised withdrawal, vehicle-controlled study

Chunmei Zhao, Niti Shrestha, Hongbing Liu, Ying Shen, Lan Meng, Bifa Fan, Fang Luo
PMID: 34341037   DOI: 10.1136/bmjopen-2020-045493

Abstract

Trigeminal neuralgia (TN) is characterised by a sudden, severe, electric shock like paroxysmal pain, which is almost always associated with triggers. Carbamazepine is the first-line medical management of TN. However, side effects are common. Currently, there is no ideal treatment for TN. Since there is a known abnormality of Na
channels in the trigger zone, 5% lidocaine-medicated plaster (LMP), which can block the Na
channels on Aδ and C fibres, is an effective treatment method in many chronic pain conditions. A case report has found the benefit of LMP for the treatment of TN without any side effects. Whether LMP is an option for the treatment of TN is worth exploring.
The PATCH trial is a double-blind, enriched enrolment with randomised withdrawal, vehicle-controlled trial, aiming to explore the effects and safety of LMP in patients with TN. There is a 3-week initial open-label phase, followed by a 4-week double-blind treatment phase for responders. In the double-blind phase, patients will have to withdraw from this PATCH study if they meet one of the following criteria for treatment failure such as: >50% increase in pain intensity or paroxysms, lack of efficacy or side effects. The primary outcome will be the number of treatment failures. Adverse events will also be monitored throughout the study.
This study protocol has been approved by the Institutional Review Board of Beijing Tiantan Hospital (approval number: KY 2020-102-02). The results will be disseminated in international academic meetings and published in peer-reviewed journals.
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